Trazodona Desclorada

Descripción general

Descripción

Trazodone is an antidepressant medication that is used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class . Trazodone also has sedating effects .

Synthesis Analysis

Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . In the known methods of the synthesis of trazodone and its derivatives, organic and toxic solvents are used, and the synthesis time varies from several to several dozen hours .

Molecular Structure Analysis

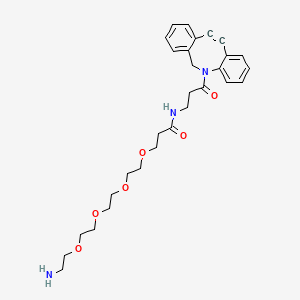

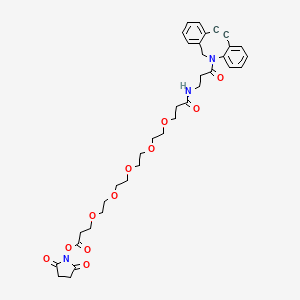

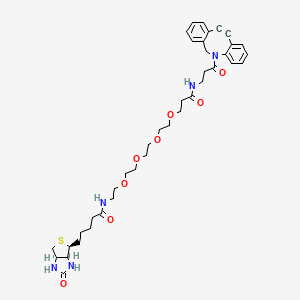

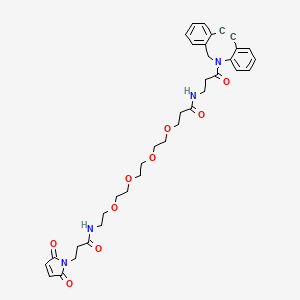

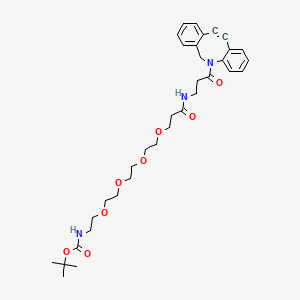

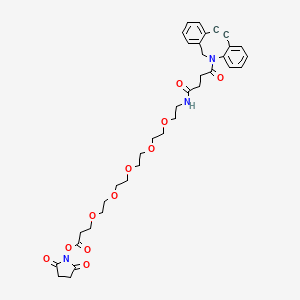

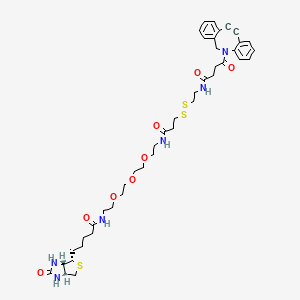

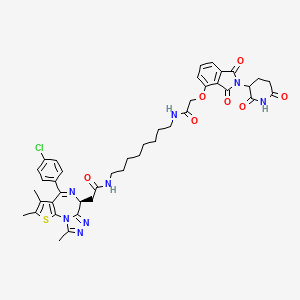

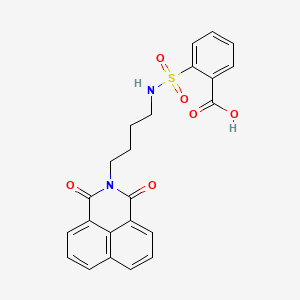

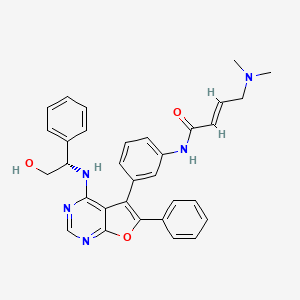

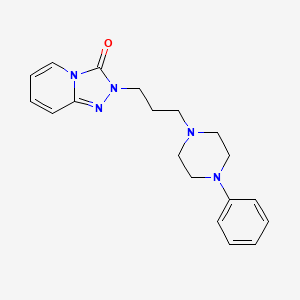

The molecular formula of Dechloro Trazodone is C19H23N5O . The molecular weight is 337.4188 .

Chemical Reactions Analysis

Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . As a result of the research work, 17 derivatives of trazodone were obtained, including compounds that exhibit the characteristics of 5-HT 1A receptor ligands .

Physical and Chemical Properties Analysis

Trazodone is a widely used antidepressant that is also useful in the control of agitation and insomnia in Alzheimer’s disease . Water has a wide-ranging impact on physical and chemical properties and must therefore be accounted for at all stages of the drug substance and product manufacture as well as the shelf life of the product .

Aplicaciones Científicas De Investigación

Tratamiento del Trastorno Depresivo Mayor

La Trazodona Desclorada se utiliza principalmente en el tratamiento del trastorno depresivo mayor (TDM). Funciona como un antagonista y un inhibidor de la recaptación de la serotonina (SARI), lo que ayuda a aliviar los síntomas de la depresión, incluyendo el insomnio, que es un síntoma común y angustioso {svg_1} {svg_2} {svg_3}. La eficacia del medicamento es comparable a la de otros antidepresivos, y es conocido por su rápido inicio de acción y su baja probabilidad de activar efectos secundarios {svg_4}.

Manejo del Insomnio

Aunque no está aprobado por la FDA para el insomnio, la this compound se prescribe con frecuencia fuera de la etiqueta para controlar los trastornos del sueño debido a sus propiedades sedantes {svg_5}. Puede disminuir la cantidad de despertares nocturnos y mejorar ligeramente la calidad subjetiva del sueño. Sin embargo, no mejora significativamente el tiempo total de sueño ni la eficiencia del sueño {svg_6}.

Enfermedad de Alzheimer y Demencia

La this compound se ha estudiado por sus posibles beneficios en la enfermedad de Alzheimer y la demencia. Se utiliza fuera de la etiqueta para controlar la agitación y el insomnio en estas afecciones {svg_7}. Sin embargo, sus efectos en la cognición humana son mixtos, con algunos estudios que no muestran ningún efecto, algunos que muestran una mejora y otros que muestran un deterioro de la función cognitiva {svg_8}. No hay evidencia clínica de que la this compound pueda usarse como un tratamiento específico para las enfermedades neurodegenerativas {svg_9}.

Trastornos de Ansiedad

La this compound a veces se prescribe fuera de la etiqueta para el tratamiento de los trastornos de ansiedad. Puede ayudar a tratar la ansiedad cuando otros medicamentos no han sido efectivos o han causado efectos secundarios {svg_10} {svg_11}. Se sabe que inhibe los receptores de serotonina en el cerebro, lo que puede aumentar los niveles de serotonina y ayudar a aliviar los síntomas de afecciones como la depresión y la ansiedad {svg_12}.

Esquizofrenia

En el contexto de la esquizofrenia, la this compound se ha utilizado para mejorar los síntomas extrapiramidales inducidos por los antipsicóticos y los síntomas depresivos {svg_13} {svg_14}. No es un tratamiento principal para la esquizofrenia, pero puede agregarse a la medicación antipsicótica para abordar ciertos síntomas {svg_15}.

Tratamiento del Abuso de Sustancias

La this compound a veces forma parte de un régimen de tratamiento para la adicción a las drogas. Es el medicamento más comúnmente prescrito para promover el sueño entre las personas que se están recuperando de la adicción al alcohol {svg_16}. Sin embargo, su uso tiene riesgos y la eficacia en el tratamiento del abuso de sustancias no siempre es consistente {svg_17}.

Enfermedades Neurodegenerativas

La investigación ha sugerido que la this compound puede tener un papel en la desaceleración de la progresión neurodegenerativa en ratones al afectar la vía de respuesta de proteínas desdobladas (UPR) {svg_18}. Esto podría traducirse potencialmente en un tratamiento modificador de la demencia, pero se necesita más investigación para explorar su papel en las enfermedades neurodegenerativas humanas {svg_19}.

Mecanismo De Acción

Target of Action

Dechloro Trazodone, a derivative of Trazodone, primarily targets serotonin receptors , histamine receptors , and alpha-1-adrenergic receptors . These receptors play a crucial role in mood regulation, sleep-wake cycles, and various physiological processes.

Mode of Action

Dechloro Trazodone interacts with its targets in a multifaceted manner. It inhibits the reuptake of serotonin, enhancing serotonergic activity in the brain . Additionally, it blocks histamine and alpha-1-adrenergic receptors . The blockade of these receptors contributes to its hypnotic actions at low doses .

Biochemical Pathways

Dechloro Trazodone affects the serotonin pathway by inhibiting serotonin reuptake, thereby increasing serotonin activity in the brain . It also impacts the histaminergic and adrenergic pathways through receptor blockade . The downstream effects include mood stabilization, reduction of anxiety symptoms, and promotion of sleep .

Pharmacokinetics

Studies on trazodone suggest that it shows clear sustained-release characteristics . Both Trazodone and its sustained-release formulation reach steady-state levels after seven consecutive days of administration, with no accumulation phenomenon observed .

Result of Action

The molecular and cellular effects of Dechloro Trazodone’s action primarily involve enhanced serotonergic activity and decreased histaminergic and adrenergic activity . This results in mood stabilization, reduced anxiety, and improved sleep patterns .

Safety and Hazards

Trazodone is generally safe to use, but it does have some potential side effects. These include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections . It is unclear if use during pregnancy or breastfeeding is safe .

Direcciones Futuras

Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway. Trazodone acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .

Análisis Bioquímico

Biochemical Properties

Dechloro Trazodone interacts with various enzymes and proteins in the body. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This interaction with serotonin receptors is thought to enhance the antidepressant effect of the drug .

Cellular Effects

Dechloro Trazodone has several effects on cellular processes. It is known to improve mood, appetite, and energy level, as well as decrease anxiety and insomnia related to depression . These effects are thought to be due to the restoration of the balance of a certain natural chemical (serotonin) in the brain .

Molecular Mechanism

The molecular mechanism of Dechloro Trazodone involves its interaction with various biomolecules. It acts as a serotonin antagonist and reuptake inhibitor (SARI), inhibiting the reuptake of serotonin into the presynaptic cell, which increases the amount of serotonin available to bind to the postsynaptic receptor . It also blocks histamine and alpha-1-adrenergic receptors, which can lead to sedative effects .

Temporal Effects in Laboratory Settings

The effects of Dechloro Trazodone change over time in laboratory settings. It has been observed that the drug exhibits clear sustained-release characteristics . This means that the drug is released slowly over time, allowing for a consistent level of the drug in the body over a longer period.

Dosage Effects in Animal Models

In animal models, the effects of Dechloro Trazodone vary with different dosages. For example, in veterinary medicine, trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug, such as its calming and anti-anxiety effects, are observed at these dosages.

Metabolic Pathways

Dechloro Trazodone is involved in several metabolic pathways. It is metabolized to m-chlorophenylpiperazine (mCPP) by CYP3A4, a cytochrome P450 enzyme . This metabolic process occurs in the liver and the metabolites are primarily excreted via the kidneys .

Transport and Distribution

Dechloro Trazodone is distributed throughout the body after oral administration. It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Propiedades

IUPAC Name |

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211393 | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-66-0 | |

| Record name | Dechloro trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLORO TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.